Cas no 614-18-6 (ethyl pyridine-3-carboxylate)

Ethyl pyridine-3-carboxylate is a versatile building block for organic synthesis, offering rapid crystallization and high purity due to its well-defined crystal structure. This compound's distinctive molecular arrangement enables facile handling, allowing chemists to readily incorporate it into complex synthetic pathways while minimizing potential impurities or side reactions.
ethyl pyridine-3-carboxylate structure
ethyl pyridine-3-carboxylate structure
商品名:ethyl pyridine-3-carboxylate
CAS番号:614-18-6
MF:C8H9NO2
メガワット:151.1626
MDL:MFCD00006389
CID:38905
PubChem ID:69188

ethyl pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl nicotinate
    • 3-PYRIDINECARBOXYLIC ACID ETHYL ESTER
    • ETHYL 3-PYRIDINECARBOXYLATE
    • ethyl nicotinoate
    • ETHYL PYRIDINE-3-CARBOXYLATE
    • NICOTINIC ACID ETHYL ESTER
    • RARECHEM AL BI 0185
    • 3-(Ethoxycarbonyl)pyridine
    • 3-Carbethoxypyridine
    • Apamid
    • Ba 2673
    • beta-Pyridinecarboxylic acid ethyl ester
    • Ignicut
    • Ignocut
    • Mucotherm
    • Nicaethan
    • Nikethan
    • Nikithan
    • pyridine-3-carboxylicacidethylester
    • 3-Picolinic acid ethyl ester
    • nicotinic ethyl ester
    • 3-Pyridinecarboxylic acid, ethyl ester
    • Ethylnicotinate
    • Nicotinic acid, ethyl ester
    • NIJ3H353YH
    • XBLVHTDFJBKJLG-UHFFFAOYSA-N
    • .beta.-
    • Ethyl nicotinoate,99%
    • ethyl pyridine-3-carboxylate
    • MDL: MFCD00006389
    • インチ: 1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3
    • InChIKey: XBLVHTDFJBKJLG-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=C([H])N=C([H])C([H])=C1[H])=O)C([H])([H])C([H])([H])[H]
    • BRN: 122937

計算された属性

  • せいみつぶんしりょう: 151.063329g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 151.063329g/mol
  • 単一同位体質量: 151.063329g/mol
  • 水素結合トポロジー分子極性表面積: 39.2Ų
  • 重原子数: 11
  • 複雑さ: 136
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色透明液体。
  • 密度みつど: 1.107 g/mL at 25 °C(lit.)
  • ゆうかいてん: 8-10 °C (lit.)
  • ふってん: 223-224 °C(lit.)
  • フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >
  • 屈折率: n20/D 1.504(lit.)
  • ようかいど: 50g/l
  • すいようせい: miscible
  • PSA: 39.19000
  • LogP: 1.25830
  • かんど: 空気と光に敏感
  • ようかいせい: 水、エタノール、エーテル、ベンゼンに溶けやすい。

ethyl pyridine-3-carboxylate セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H315,H318,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: S26-S39-S37/39
  • 福カードFコード:8-9-23
  • 危険物標識: Xi
  • ちょぞうじょうけん:Store at room temperature
  • TSCA:Yes
  • セキュリティ用語:S26;S37/39
  • リスク用語:R36/38

ethyl pyridine-3-carboxylate 税関データ

  • 税関コード:29333999
  • 税関データ:

    中国税関番号:

    29333999

ethyl pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-20116-0.1g
ethyl pyridine-3-carboxylate
614-18-6 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-20116-1.0g
ethyl pyridine-3-carboxylate
614-18-6 95%
1.0g
$26.0 2023-07-08
Chemenu
CM178147-500g
Ethyl nicotinate
614-18-6 95%
500g
$75 2022-06-10
Chemenu
CM178147-1000g
Ethyl nicotinate
614-18-6 95%
1000g
$125 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E63520-100g
Ethyl nicotinate
614-18-6 98%
100g
¥48.0 2023-09-07
Apollo Scientific
OR954544-100g
ethyl pyridine-3-carboxylate
614-18-6 98+%
100g
£17.00 2025-03-21
Enamine
EN300-20116-25.0g
ethyl pyridine-3-carboxylate
614-18-6 95%
25.0g
$38.0 2023-07-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E63520-500g
Ethyl nicotinate
614-18-6 98%
500g
¥198.0 2023-09-07
Apollo Scientific
OR954544-500g
ethyl pyridine-3-carboxylate
614-18-6 98+%
500g
£46.00 2025-02-21
Life Chemicals
F0001-1619-2.5g
Ethyl nicotinate
614-18-6 95%+
2.5g
$40.0 2023-11-21

ethyl pyridine-3-carboxylate 関連文献

ethyl pyridine-3-carboxylateに関する追加情報

ethyl pyridine-3-carboxylate and CAS No. 614-18-6: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Advances

ethyl pyridine-3-carboxylate, with the CAS No. 614-18-6 identifier, is a key compound in the field of medicinal chemistry. This molecule belongs to the class of pyridine carboxylates, which are characterized by their aromatic pyridine ring fused with a carboxylate functional group. The structural simplicity and functional versatility of ethyl pyridine-3-carboxylate make it a critical intermediate in the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. Recent advancements in synthetic methodologies and biological studies have further highlighted its potential in drug discovery and development.

ethyl pyridine-3-carboxylate is a derivative of pyridine-3-carboxylic acid, where the carboxylic acid group is esterified with an ethyl group. This esterification not only enhances the solubility and stability of the compound but also modulates its reactivity in chemical reactions. The molecule’s molecular formula is C8H9O2, and its molecular weight is approximately 143.16 g/mol. The presence of the aromatic pyridine ring provides a rigid scaffold, while the ethyl ester group introduces flexibility in functional group manipulation.

Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated the utility of ethyl pyridine-3-carboxylate as a building block for the synthesis of novel antifungal agents. The compound was used as a precursor in the development of a series of pyridine-based derivatives that exhibited potent activity against *Candida albicans* and *Aspergillus fumigatus*. These findings underscore the importance of ethyl pyridine-3-carboxylate in the design of multifunctional molecules targeting fungal pathogens.

Another significant application of ethyl pyridine-3-carboxylate lies in its role as a key intermediate in the synthesis of kinase inhibitors. A study published in *Bioorganic & Medicinal Chemistry Letters* (2023) reported the use of ethyl pyridine-3-carboxylate to prepare a novel series of pyridinyl-aminopyrimidine derivatives. These compounds showed promising inhibitory activity against the Aurora kinase family, which is implicated in various cancers. The study highlighted the potential of ethyl pyridine-3-carboxylate as a versatile scaffold for the development of targeted therapies.

From a synthetic perspective, ethyl pyridine-3-carboxylate can be prepared through several methods, including the esterification of pyridine-3-carboxylic acid with ethanol under acidic conditions. Alternatively, it can be synthesized via the condensation of pyridine-3-carboxylic acid with ethyl chloroformate, followed by hydrolysis. Recent advances in catalytic methodologies have enabled more efficient and selective synthesis routes, reducing the need for harsh reaction conditions and improving the overall yield of the target compound.

The biological activity of ethyl pyridine-3-carboxylate has been extensively investigated in recent years. A 2023 study in *European Journal of Medicinal Chemistry* explored its potential as a modulator of G-protein-coupled receptors (GPCRs). The compound was found to exhibit agonistic activity at the muscarinic M1 receptor, suggesting its potential as a therapeutic agent for neurological disorders. These findings open new avenues for the exploration of ethyl pyridine-3-carboxylate in the context of receptor-based drug design.

Moreover, ethyl pyridine-3-carboxylate has shown promise in the development of anti-inflammatory agents. Research published in *Inflammation Research* (2023) demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro. The study suggested that the compound could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These results highlight the broad therapeutic potential of ethyl pyridine-3-carboxylate in the context of immunomodulatory therapies.

The chemical stability and solubility of ethyl pyridine-3-carboxylate make it a preferred choice for pharmaceutical formulations. Its solubility in organic solvents such as ethanol and dichloromethane allows for its use in both solid and liquid dosage forms. Additionally, the compound’s low reactivity under physiological conditions ensures its stability in biological systems, reducing the risk of degradation during storage and administration.

From an environmental perspective, the sustainability of ethyl pyridine-3-carboxylate synthesis is an area of growing interest. A 2023 review in *Green Chemistry* discussed the use of green catalytic systems, such as metal-organic frameworks (MOFs) and biocatalysts, to enhance the efficiency of its synthesis. These approaches not only reduce the environmental impact of the process but also improve the selectivity and yield of the target compound, aligning with the principles of sustainable chemistry.

In conclusion, ethyl pyridine-3-carboxylate is a multifunctional compound with significant potential in the fields of medicinal chemistry and pharmaceutical science. Its structural versatility, synthetic accessibility, and biological activity make it a valuable intermediate in the development of novel therapeutics. Ongoing research into its applications and optimization of its synthesis will likely further expand its role in the discovery of innovative drugs and therapies.

For further information on the synthesis, characterization, and applications of ethyl pyridine-3-carboxylate, please consult recent publications in peer-reviewed journals such as *Journal of Medicinal Chemistry*, *Bioorganic & Medicinal Chemistry Letters*, and *European Journal of Medicinal Chemistry*.

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